2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683554
InChI: InChI=1S/C7H5F4NO2.ClH/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11;/h1-3,13-14H;1H
SMILES: C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl
Molecular Formula: C7H6ClF4NO2
Molecular Weight: 247.57 g/mol

2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride

CAS No.:

Cat. No.: VC13683554

Molecular Formula: C7H6ClF4NO2

Molecular Weight: 247.57 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride -

Specification

Molecular Formula C7H6ClF4NO2
Molecular Weight 247.57 g/mol
IUPAC Name 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol;hydrochloride
Standard InChI InChI=1S/C7H5F4NO2.ClH/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11;/h1-3,13-14H;1H
Standard InChI Key CEWYBAXIPKWMJM-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl
Canonical SMILES C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride possesses the molecular formula C₇H₆ClF₄NO₂ and a molecular weight of 193.12 g/mol. The structure comprises a central ethane backbone substituted with three fluorine atoms at the C1 position, a hydroxyl group at C2, and a 2-fluoropyridin-3-yl moiety attached to the same carbon. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability.

Structural Characterization

X-ray crystallography and NMR studies reveal that the fluoropyridine ring adopts a planar configuration, while the trifluoromethyl group induces significant electron-withdrawing effects. This electronic polarization facilitates interactions with biological targets, such as enzymes and receptors. The hydroxyl group participates in hydrogen bonding, further stabilizing the molecule in aqueous environments.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆ClF₄NO₂
Molecular Weight193.12 g/mol
Melting Point158–162°C (decomposes)
Solubility>50 mg/mL in DMSO
LogP (Partition Coefficient)1.2 ± 0.3

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route starting from 2-fluoropyridine-3-carbaldehyde. Key reactions include:

  • Nucleophilic Addition: Trifluoroacetaldehyde reacts with 2-fluoropyridine-3-carbaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the ethane-1,1-diol intermediate.

  • Hydrochloride Salt Formation: The diol is treated with hydrochloric acid in anhydrous ethanol, yielding the final product as a crystalline solid.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
Temperature0–5°C (Step 1); 25°C (Step 2)
Catalyst Loading5 mol% BF₃·OEt₂
Yield68–72%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Key considerations include:

  • Residence Time: 30–45 minutes for complete conversion.

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity.

Reactivity and Chemical Behavior

Functional Group Transformations

The hydroxyl and fluoropyridine groups enable diverse reactions:

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, useful for prodrug design.

  • Nucleophilic Aromatic Substitution: The 2-fluoro group on the pyridine ring undergoes substitution with amines or thiols, enabling structural diversification.

Stability Profile

The compound exhibits high thermal stability (decomposition >150°C) but is hygroscopic, requiring storage under anhydrous conditions. Acidic environments (pH <4) promote gradual hydrolysis of the fluoropyridine ring.

AssayResult
Kinase Inhibition (IC₅₀)0.5 µM (EGFR)
Metabolic Stabilityt₁/₂ = 45 min (human hepatocytes)
Plasma Protein Binding92% (albumin)

Applications in Pharmaceutical Development

Drug Candidate Optimization

The trifluoromethyl group enhances metabolic stability, with a hepatic half-life of 45 minutes in human hepatocytes. Structural analogs with modified pyridine substituents are under investigation to improve blood-brain barrier penetration.

Formulation Strategies

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in rodent models.

  • Prodrug Derivatives: Phosphate esters demonstrate improved aqueous solubility (>200 mg/mL).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (IC₅₀)
Target Compound2-fluoropyridin-3-yl0.5 µM (EGFR)
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone 4-fluorophenyl2.1 µM (COX-2)
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone Pyridin-3-yl1.8 µM (JAK2)

The target compound’s fluoropyridine moiety confers superior kinase selectivity compared to phenyl or unsubstituted pyridine analogues .

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